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molecular formula C8H5BrN2O2 B1289279 8-Bromoquinazoline-2,4-diol CAS No. 331646-99-2

8-Bromoquinazoline-2,4-diol

Cat. No. B1289279
M. Wt: 241.04 g/mol
InChI Key: XAKSYDAOQDFHDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09394297B2

Procedure details

Urea (Sigma; 3.78 g, 63.0 mmol) and 2-amino-3-bromo-benzoic acid (Aldrich; 4.00 g, 18.52 mmol) were combined and heated, open to air, in a 170° C. oil bath. After 3 h, additional urea (Sigma; 3.78 g, 63.0 mmol) was added and stirring continued. After 5 h, the reaction was judged complete and cooled, treated with water, filtered, and the solid dried overnight in vacuo to give 4.7 g. The material was treated with water and stirred rapidly for 3 h to give a fine suspension. The solid was collected by filtration and dried in vacuo overnight, to give 8-bromoquinazoline-2,4(1H,3H)-dione (4.30 g, 17.84 mmol, 96% yield) as a light yellow solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 11.50 (1H, br. s.), 10.25 (1H, br. s.), 7.93 (2H, dq, J=7.8, 1.4 Hz), 7.13 (1H, t, J=7.8 Hz). m/z (ESI, +ve ion) 240.9/242.9 (M+H)+.
Name
Quantity
3.78 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
3.78 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([NH2:4])=[O:3].N[C:6]1[C:14]([Br:15])=[CH:13][CH:12]=[CH:11][C:7]=1[C:8](O)=[O:9]>O>[Br:15][C:14]1[CH:13]=[CH:12][CH:11]=[C:7]2[C:6]=1[NH:4][C:2](=[O:3])[NH:1][C:8]2=[O:9]

Inputs

Step One
Name
Quantity
3.78 g
Type
reactant
Smiles
NC(=O)N
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC=C1Br
Step Three
Name
Quantity
3.78 g
Type
reactant
Smiles
NC(=O)N
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 5 h
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solid dried overnight in vacuo
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to give 4.7 g
STIRRING
Type
STIRRING
Details
stirred rapidly for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
to give a fine suspension
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC=1C=CC=C2C(NC(NC12)=O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 17.84 mmol
AMOUNT: MASS 4.3 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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